3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034237-27-7
VCID: VC5043609
InChI: InChI=1S/C12H12N2O4S/c15-10(3-8-1-2-19-7-8)13-4-9(5-13)14-11(16)6-18-12(14)17/h1-2,7,9H,3-6H2
SMILES: C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)COC3=O
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.3

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

CAS No.: 2034237-27-7

Cat. No.: VC5043609

Molecular Formula: C12H12N2O4S

Molecular Weight: 280.3

* For research use only. Not for human or veterinary use.

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione - 2034237-27-7

Specification

CAS No. 2034237-27-7
Molecular Formula C12H12N2O4S
Molecular Weight 280.3
IUPAC Name 3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Standard InChI InChI=1S/C12H12N2O4S/c15-10(3-8-1-2-19-7-8)13-4-9(5-13)14-11(16)6-18-12(14)17/h1-2,7,9H,3-6H2
Standard InChI Key URGVLPJHVGAILZ-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)COC3=O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione integrates three distinct heterocyclic systems:

  • Oxazolidine-2,4-dione: A five-membered ring containing two carbonyl groups, known for enhancing metabolic stability and binding affinity in drug candidates.

  • Azetidine: A four-membered saturated nitrogen ring that imposes conformational restraint, often improving target selectivity.

  • Thiophene: A sulfur-containing aromatic ring contributing to π-π stacking interactions and modulating electronic properties.

The stereoelectronic interplay between these moieties is critical to its putative bioactivity.

Physicochemical Properties

PropertyValue
CAS No.2034237-27-7
Molecular FormulaC12H12N2O4S\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight280.30 g/mol
IUPAC Name3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
SMILESC1C(CN1C(=O)CC2=CSC=C2)N3C(=O)COC3=O
InChIKeyURGVLPJHVGAILZ-UHFFFAOYSA-N

Solubility data remain unreported, but analogs suggest moderate solubility in polar aprotic solvents like DMF or DMSO.

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent strategy:

  • Azetidine Subunit Preparation: Ring-opening of epoxides or cyclization of γ-amino alcohols.

  • Thiophene-Acetyl Linkage: Friedel-Crafts acylation or nucleophilic substitution to attach the thiophene moiety.

  • Oxazolidine-2,4-dione Formation: Cyclocondensation of urea derivatives with α-hydroxy acids.

Key Synthetic Challenges

  • Steric Hindrance: The azetidine ring’s compact structure may complicate acylation reactions.

  • Regioselectivity: Thiophene functionalization at the 3-position requires careful electrophilic directing.

While explicit protocols are undisclosed, analogous syntheses employ coupling reagents like DCC/DMAP or pivaloyl chloride for amide bond formation .

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetic Profiling: Assess oral bioavailability, plasma protein binding, and CYP450 interactions.

  • Target Deconvolution: Use phenotypic screening and chemoproteomics to identify molecular targets.

  • Hybrid Analog Synthesis: Merge oxazolidine-2,4-dione with 1,3,4-oxadiazoles to amplify bioactivity.

Technical Recommendations

  • Employ high-throughput crystallography to resolve binding modes.

  • Explore prodrug strategies to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator